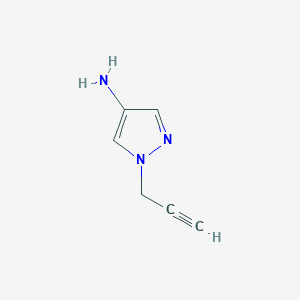

1-丙-2-炔基吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Prop-2-ynylpyrazol-4-amine” is a chemical compound with the molecular formula C6H7N3. It is a pyrazole derivative, which is a class of compounds that have been found to have various applications in the field of chemistry and medicine .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Prop-2-ynylpyrazol-4-amine”, has been a topic of interest in recent years. Pyrazole-containing compounds are versatile and can be used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . A review paper discusses the recent advances in synthetic approaches for the preparation of pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis

The molecular structure of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. The compound belongs to the pyrazole class of compounds, which are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

The chemical reactions involving “1-Prop-2-ynylpyrazol-4-amine” can be complex and varied. A review paper discusses the spectroscopy of amines, which could be relevant to this compound . Another paper discusses the solvent-free synthesis of propargylamines, which could be relevant given the prop-2-ynyl group in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Prop-2-ynylpyrazol-4-amine” can be analyzed using various techniques. A review paper discusses the physical and chemical properties of polymeric biomaterials, which could be relevant to this compound . Another paper discusses the physicochemical properties of a similar compound .科学研究应用

Medicinal Chemistry

The pyrazole nucleus serves as an easily accessible scaffold with significant therapeutic potential . Researchers have explored various pyrazole derivatives, including those bearing a free amino group at positions 3, 4, or 5 (referred to as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively). These aminopyrazoles offer advantages as ligands for receptors, enzymes (such as p38MAPK and kinases), and targets relevant to bacterial and viral infections. Notably, some 3-aminopyrazoles have demonstrated promising anticancer and anti-inflammatory properties .

Organic Synthesis

The pyrazole fragment plays a crucial role in organic ligands and acts as both a directing and transforming group in synthetic processes . Researchers have harnessed the unique reactivity of the pyrazole structure to create diverse compounds through innovative synthetic methods.

Industrial Applications

Beyond medicinal and agrochemical contexts, pyrazole derivatives have industrial applications. They contribute to polymer chemistry, food industry additives, and other specialized fields.

未来方向

The future directions for research on “1-Prop-2-ynylpyrazol-4-amine” could involve further exploration of its synthesis, properties, and potential applications. Recent advances in synthetic chemistry suggest that there is ongoing interest in developing new methods for synthesizing pyrazole derivatives . Additionally, the potential biological activities of pyrazole derivatives suggest that there could be future research exploring their use in medicine .

作用机制

Target of Action

Pyrazole derivatives have been found to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

Phenylpyrazole insecticides, a class of compounds structurally similar to 1-prop-2-ynylpyrazol-4-amine, function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of pyrazole derivatives have been studied, and they have been found to interact with various targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

属性

IUPAC Name |

1-prop-2-ynylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGQREXEJBZWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)